molecular formula C8H19ClN2O B1528877 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride CAS No. 1220037-14-8

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Cat. No.: B1528877
CAS No.: 1220037-14-8
M. Wt: 194.7 g/mol
InChI Key: GSLVKRFAGOZAPW-UHFFFAOYSA-N
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Description

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H16ClN2O. It is a derivative of acetamide and is characterized by the presence of an amino group, a tert-butyl group, and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride typically involves the reaction of tert-butylamine with a suitable acylating agent, such as an acyl chloride or anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of tert-butylamine with acyl chloride

      Reagents: tert-butylamine, acyl chloride

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

      Product: 2-Amino-N-(tert-butyl)-2-methylpropanamide

  • Formation of hydrochloride salt

      Reagents: 2-Amino-N-(tert-butyl)-2-methylpropanamide, hydrochloric acid

      Conditions: The amide is dissolved in a suitable solvent, and hydrochloric acid is added to form the hydrochloride salt.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amines or other reduced derivatives

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(tert-butyl)acetamide hydrochloride
  • 2-Amino-N-(tert-butyl)propanamide hydrochloride

Comparison

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is unique due to the presence of both a tert-butyl group and a methyl group, which confer specific steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-N-tert-butyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVKRFAGOZAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-14-8
Record name Propanamide, 2-amino-N-(1,1-dimethylethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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